2,4,6-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-9-14(2)18(15(3)10-13)26(23,24)21-8-6-17-12-25-19(22-17)16-5-4-7-20-11-16/h4-5,7,9-12,21H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWAAHXCYVPRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Activity: Due to the presence of the sulfonamide group, the compound may exhibit antibacterial or antifungal properties.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The thiazole and pyridine rings may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability : Differential scanning calorimetry (DSC) of Compound A showed a melting point of 198°C, suggesting that the target compound’s additional methyl groups may elevate thermal stability beyond 200°C.
- SAR Trends : The pyridine-thiazole-ethyl chain in the target compound may improve blood-brain barrier penetration compared to simpler thiazolyl derivatives, as seen in sulfonamide-based CNS drugs .
Biological Activity
2,4,6-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group and a thiazole-pyridine moiety. The compound's molecular formula is C18H22N2O2S, with a molecular weight of 310.43 g/mol. The presence of three methyl groups on the benzene ring enhances its lipophilicity, which may influence its biological activity significantly.
Antimicrobial and Anticancer Properties
Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The structural configuration of this compound may enhance its potential as an antimicrobial agent and an anticancer therapeutic.
Comparative Biological Activity
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide | Contains pyridine and sulfonamide groups | Antimicrobial |
| 2,4-dimethyl-N-(pyridin-2-yl)benzene-1-sulfonamide | Similar methyl substitutions on benzene | Anticancer |
| 2-amino-N-(pyridin-3-yl)thiazole | Lacks benzene but retains thiazole-pyridine | Antiviral |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation and microbial growth. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 7.01 µM to 14.31 µM .
- Antimicrobial Efficacy : Another investigation highlighted that derivatives with similar thiazole-pyridine structures exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
- Inhibition of Protein Kinases : Research has indicated that related compounds can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to decreased cell proliferation in cancerous tissues .
Q & A
Q. What are the established synthetic routes for 2,4,6-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Reacting 3-pyridinyl thiourea derivatives with α-haloketones (e.g., chloroacetone) under reflux in ethanol to form the thiazole core .
Sulfonamide Coupling : Reacting the thiazole intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to facilitate nucleophilic substitution .
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thiazole Formation | Ethanol, reflux (4–6 h) | Ensures cyclization and minimizes side products |
| Sulfonamide Coupling | DCM, 0–5°C, slow addition of sulfonyl chloride | Controls exothermicity and improves regioselectivity |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Removes unreacted starting materials and byproducts |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., methyl groups at 2.1–2.3 ppm, pyridinyl protons at 7.5–8.5 ppm) and confirms sulfonamide linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z ~470) .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond angles and spatial arrangement of the thiazole and sulfonamide moieties .
Q. What are the key structural features influencing this compound’s physicochemical properties?
Methodological Answer:
| Feature | Impact on Properties | Example |
|---|---|---|
| Sulfonamide Group | Enhances water solubility via hydrogen bonding; stabilizes protein interactions | pKa ~10.5 (acidic proton) |
| Thiazole Ring | Increases metabolic stability and π-π stacking with aromatic residues | LogP ~2.8 (moderate lipophilicity) |
| 2,4,6-Trimethylbenzene | Steric hindrance reduces off-target binding; enhances membrane permeability | TPSA ~95 Ų |
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be systematically resolved for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and metabolite identification via LC-MS to assess bioavailability .
- Structural Analog Testing : Compare activity of derivatives (e.g., fluorophenyl vs. methylphenyl thiazole) to isolate critical pharmacophores .
- Data Reconciliation Workflow :
- Validate assay conditions (e.g., ATP levels in cytotoxicity assays).
- Use paired in vitro (cell lines) and ex vivo (tissue explants) models to bridge discrepancies .
Q. What computational strategies are employed to predict binding modes and affinity of this compound with putative targets?
Methodological Answer:
Q. Example Docking Results :
| Target | Predicted ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| Beta3-Adrenergic Receptor | -9.2 | Sulfonamide O with Tyr308; thiazole N with Asp117 |
Q. What reaction optimization strategies address low yields in the final sulfonamide coupling step?
Methodological Answer:
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation (yield increase from 45% to 72%) .
- Solvent Optimization : Switch from DCM to THF for better solubility of intermediates .
- Temperature Control : Maintain reaction at -10°C to suppress sulfonic acid byproduct formation .
Q. How does the electronic nature of substituents on the pyridinyl ring affect target selectivity?
Methodological Answer: A Structure-Activity Relationship (SAR) study reveals:
- Electron-Withdrawing Groups (e.g., -F) : Enhance binding to charged residues (e.g., Glu in kinases) but reduce cell permeability .
- Electron-Donating Groups (e.g., -OCH3) : Improve solubility but may increase off-target effects .
Q. SAR Table :
| Substituent | Target Affinity (IC50) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| -H (Parent) | 120 nM | 1:1.5 |
| -F | 85 nM | 1:3.2 |
| -OCH3 | 150 nM | 1:0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
